GPR120 Activation: Phytosphingosine Matches the Natural Ligand α-Linolenic Acid and Surpasses the Synthetic Agonist GW9508
In a TGFα-shedding assay using HEK293 cells overexpressing GPR120, phytosphingosine activated GPR120 with an IC50 of 33.4 μM, which is statistically indistinguishable from the endogenous ligand α-linolenic acid (IC50 = 31.0 μM) and superior to the widely used synthetic agonist GW9508 (IC50 = 41.7 μM). Neither sphingosine nor dihydrosphingosine showed GPR120 activation at comparable concentrations [1]. This positions phytosphingosine as a structurally distinct, carboxylate-free GPR120 agonist suitable for probing GPR120 pharmacology without confounding free fatty acid receptor cross-reactivity.
| Evidence Dimension | GPR120 activation IC50 (TGFα-shedding assay) |
|---|---|
| Target Compound Data | IC50 = 33.4 μM |
| Comparator Or Baseline | α-Linolenic acid (ALA) IC50 = 31.0 μM; GW9508 IC50 = 41.7 μM; Sphingosine = no significant activation |
| Quantified Difference | PHS is equipotent to the natural ligand (Δ = 2.4 μM, ~7% difference) and 1.25-fold more potent than GW9508; sphingosine is inactive |
| Conditions | HEK293 cells stably expressing human GPR120; TGFα-shedding assay; 1% BSA-containing medium; incubation 1 h |
Why This Matters
Procurement of phytosphingosine rather than sphingosine or a synthetic GPR120 agonist enables investigation of a carboxylate-independent activation mechanism while retaining natural-ligand potency, critical for metabolic disease research programs.
- [1] Nagasawa T, Nakamichi H, Hama Y, Higashiyama S, Igarashi Y, Mitsutake S. Phytosphingosine is a novel activator of GPR120. J Biochem. 2018;164(1):27–32. View Source
